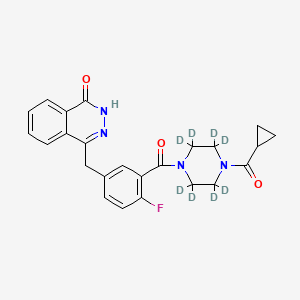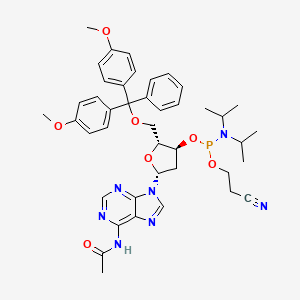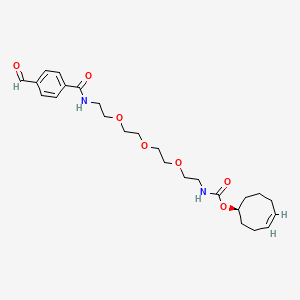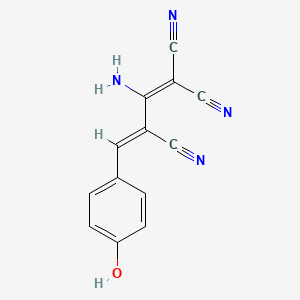
Olaparib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olaparib-d8 is a deuterated form of olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Olaparib is primarily used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of olaparib due to its stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib-d8 involves the incorporation of deuterium atoms into the olaparib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reaction Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as chromatography to isolate the deuterated compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Olaparib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Scientific Research Applications
Olaparib-d8 is extensively used in scientific research due to its enhanced stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of olaparib.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of olaparib.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Cancer Research: Employed in preclinical studies to evaluate the efficacy and safety of olaparib in various cancer models.
Mechanism of Action
Olaparib-d8, like olaparib, inhibits poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. These enzymes play a crucial role in DNA repair. By inhibiting PARP, this compound induces the accumulation of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with BRCA1 or BRCA2 mutations, which are already deficient in DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Niraparib: Another PARP inhibitor used in cancer treatment.
Rucaparib: A PARP inhibitor with similar applications in oncology.
Talazoparib: Known for its potent PARP inhibition and use in cancer therapy.
Uniqueness of Olaparib-d8
This compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering more accurate and reliable data .
Properties
Molecular Formula |
C24H23FN4O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i9D2,10D2,11D2,12D2 |
InChI Key |
FDLYAMZZIXQODN-PMCMNDOISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)C2CC2)([2H])[2H])([2H])[2H])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)

![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)



![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)


![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)

